molecular formula C12H14N6OS B162096 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole CAS No. 135450-94-1

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole

Cat. No. B162096
M. Wt: 290.35 g/mol
InChI Key: AOCMLOWDFAEKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371097

Procedure details

4-(6-Acetylaminomethyl-4-chloropyridin-2-y1)-2-(diaminomethyleneamino)thiazole (160 mg) was hydrogenated over 10% palladium on carbon (50% wt) (50 mg) in methanol (5 ml) at atmospheric pressure of hydrogen for 8 hours at ambient temperature. After the catalyst was removed by filtration, the solvent was evaporated in vacuo and the residue was mixed with water. The solution was adjusted to pH 10 with aqueous potassium carbonate and the free base was extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo to give 4-(6-acetylaminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole (0.13 g).
Name
4-(6-Acetylaminomethyl-4-chloropyridin-2-y1)-2-(diaminomethyleneamino)thiazole
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]1[N:11]=[C:10]([C:12]2[N:13]=[C:14]([N:17]=[C:18]([NH2:20])[NH2:19])[S:15][CH:16]=2)[CH:9]=[C:8](Cl)[CH:7]=1)(=[O:3])[CH3:2].[H][H]>[Pd].CO>[C:1]([NH:4][CH2:5][C:6]1[N:11]=[C:10]([C:12]2[N:13]=[C:14]([N:17]=[C:18]([NH2:19])[NH2:20])[S:15][CH:16]=2)[CH:9]=[CH:8][CH:7]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
4-(6-Acetylaminomethyl-4-chloropyridin-2-y1)-2-(diaminomethyleneamino)thiazole
Quantity
160 mg
Type
reactant
Smiles
C(C)(=O)NCC1=CC(=CC(=N1)C=1N=C(SC1)N=C(N)N)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
the free base was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=CC(=N1)C=1N=C(SC1)N=C(N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.